3-Formyl-4-hydroxybenzoic acid
Overview
Description
3-Formyl-4-hydroxybenzoic acid is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as synthetic chemistry and biological activity. It is a derivative of hydroxybenzoic acid with a formyl group at the third position and a hydroxyl group at the fourth position on the benzene ring.
Synthesis Analysis
The synthesis of 3-formyl-4-hydroxybenzoic acid has been explored through different methods. One approach involves the reaction of hydroxybenzoic acid with chloroform using triethyl ammonium chloride as a phase transfer catalyst and sodium hydroxide solution as a solvent, achieving a yield of 55.7% under optimal conditions . Another method includes the synthesis of Schiff-base ligands from 3-formyl-2-hydroxy-5-methylbenzoic acid and diamines, which are characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of derivatives of 3-formyl-4-hydroxybenzoic acid has been studied using X-ray crystallography. For instance, the crystal and molecular structures of the methyl ester of a related compound, 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, have been determined, revealing strong intramolecular hydrogen bonds that fix the orientation of the carbonyl groups .
Chemical Reactions Analysis
3-Formyl-4-hydroxybenzoic acid and its derivatives participate in various chemical reactions. These include [4 + 2] or [3 + 3] annulation reactions with penta-3,4-dien-2-ones to synthesize diversely substituted 2-hydroxy-4′-hydroxybenzophenones , and domino Michael/retro-Michael/Mukaiyama-aldol reactions with 3-acyl- and 3-formylbenzopyrylium triflates to produce functionalized 2,4′-dihydroxybenzophenones . Additionally, modified salen-type compounds derived from 3-formyl-2-hydroxybenzoic acid have been found to act as novel receptors for Ca2+-specific recognition in water .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-formyl-4-hydroxybenzoic acid derivatives have been investigated in various studies. The excited state intramolecular proton transfer (ESIPT) of 4-hydroxy-3-formylbenzoic acid has been studied, showing a large Stokes shifted emission, which indicates the occurrence of proton transfer in the excited state . Furthermore, the antimicrobial activity of 4-hydroxy-5-formylbenzoic acid derivatives against a range of bacteria and fungi has been evaluated, with some compounds showing significant inhibitory activity .
Scientific Research Applications
Synthesis and Optimization
A study by Peng Meng-xia (2012) focused on the synthesis of 3-formyl-4-hydroxybenzoic acid from hydroxybenzoic acid and chloroform. The study investigated the optimal conditions for synthesis, such as reactant ratios, solvent concentration, temperature, and reaction time. Under the best conditions, the yield of 3-formyl-4-hydroxybenzoic acid was 55.7% (Peng Meng-xia, 2012).
Applications in Chemistry
Chien-Chung Cheng and Ming-Chang Liu (2000) discovered that modified salen-type compounds, including 3-formyl-2-hydroxybenzoic acid, could act as novel receptors for Ca2+ in water. This discovery has implications for the development of new chemical sensors and receptors (Cheng & Liu, 2000).
Biotechnological Production
Songwei Wang et al. (2018) highlighted the potential of 4-Hydroxybenzoic acid, closely related to 3-formyl-4-hydroxybenzoic acid, as an intermediate for bioproducts with applications in food, cosmetics, pharmacy, and more. The paper emphasized the role of synthetic biology and metabolic engineering in the biosynthesis of such compounds (Wang et al., 2018).
Environmental Applications
L. Narváez, E. Cano, and D. Bastidas (2005) studied 3-Hydroxybenzoic acid for its potential as a corrosion inhibitor in stainless steel, highlighting the environmental applications of hydroxybenzoic acid derivatives in reducing material degradation (Narváez, Cano, & Bastidas, 2005).
Medical and Biological Research
In medical research, Miao Liu et al. (2002) used 4-hydroxybenzoic acid in studies to track hydroxyl radical generation during cerebral ischemia and reperfusion, demonstrating its utility in neurological research (Liu et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3-formyl-4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZBZWZORYEIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973951 | |
Record name | 3-Formyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-hydroxybenzoic acid | |
CAS RN |
584-87-2 | |
Record name | 584-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Formyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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